molecular formula C9H8O4 B184175 2-(Methoxycarbonyl)benzoic acid CAS No. 4376-18-5

2-(Methoxycarbonyl)benzoic acid

Cat. No. B184175
Key on ui cas rn: 4376-18-5
M. Wt: 180.16 g/mol
InChI Key: FNJSWIPFHMKRAT-UHFFFAOYSA-N
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Patent
US08247441B2

Procedure details

Dimethyl phthalate (15.73 mmol) is stirred for 24 hours at ambient temperature in 60 ml of ethanol with 15.73 ml of 1N sodium hydroxide solution. The solvent is evaporated off under reduced pressure at 40° C. and the reaction mixture is then diluted with water before bringing the pH to 3. The mixture is extracted with ethyl acetate, dried (MgSO4) and evaporated to yield the title product in the form of an oil.
Quantity
15.73 mmol
Type
reactant
Reaction Step One
Quantity
15.73 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:13]C)(=[O:12])[C:2]1[C:3](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:4]([O:6][CH3:7])=[O:5].[OH-].[Na+]>C(O)C>[CH3:7][O:6][C:4](=[O:5])[C:3]1[C:2](=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:1]([OH:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
15.73 mmol
Type
reactant
Smiles
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
Name
Quantity
15.73 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off under reduced pressure at 40° C.
ADDITION
Type
ADDITION
Details
the reaction mixture is then diluted with water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C=1C(C(=O)O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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